molecular formula C12H20ClNO B134875 4-Amino Propofol Hydrochloride CAS No. 100251-91-0

4-Amino Propofol Hydrochloride

Cat. No.: B134875
CAS No.: 100251-91-0
M. Wt: 229.74 g/mol
InChI Key: TZJBRMGVYGSBDZ-UHFFFAOYSA-N
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Description

4-Amino Propofol Hydrochloride is a chemical compound with the molecular formula C12H20ClNO. It is a derivative of phenol, characterized by the presence of amino and isopropyl groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of 4-Amino Propofol Hydrochloride, also known as 4-Amino-2,6-diisopropylphenol Hydrochloride, is the GABA-A receptor . This receptor plays a crucial role in the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) .

Mode of Action

The compound interacts with its target, the GABA-A receptor, through a process known as positive modulation . This interaction enhances the inhibitory function of GABA, leading to rapid induction of hypnosis with minimal excitation .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It modulates genetic signaling pathways, including the hypoxia, NF- B, MAPK, SLUG, and Nrf2 pathways . It also influences epigenetic pathways involving miRNA, lncRNA, and histone acetylation .

Pharmacokinetics

This compound has a narrow therapeutic margin and should only be administered by trained practitioners . Many pharmacokinetic (PK) and pharmacodynamic (PD) models exist for this compound . These models are used to inform drug dosing guidelines and calculate infusion rates required for user-defined target plasma or effect-site concentrations .

Result of Action

The molecular and cellular effects of this compound’s action are profound. Intravenous injection of a therapeutic dose produces hypnosis rapidly, usually within 40 seconds from the start of an injection . This rapid induction of unconsciousness is followed by a generally rapid recovery, associated with less frequent side effects (e.g., drowsiness, nausea, vomiting) than with other anesthetic agents .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the patient’s physiological status and the presence of other drugs . It undergoes extensive PK and PD interactions with both other hypnotic drugs and opioids . These interactions can be additive with other hypnotics, whereas interactions with opioids tend to be highly synergistic .

Biochemical Analysis

Cellular Effects

4-Amino Propofol Hydrochloride has been found to have significant effects on various types of cells and cellular processes It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA A receptor . This interaction results in the potentiation of the inhibitory function of GABA, leading to the inhibition of neuronal activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino Propofol Hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced equipment and stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Amino Propofol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino Propofol Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both amino and isopropyl groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate GABA-A receptors makes it a valuable compound in both research and potential therapeutic applications.

Biological Activity

4-Amino Propofol Hydrochloride, a derivative of propofol, is gaining attention in the field of pharmacology due to its unique biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of this compound

This compound is primarily recognized for its role as a sedative-hypnotic agent. It functions by modulating the GABA-A receptor, enhancing inhibitory neurotransmission, which leads to sedation and anesthesia. The compound's structural modifications compared to traditional propofol may influence its pharmacological properties and therapeutic profiles.

GABA-A Receptor Modulation

The primary mechanism through which this compound exerts its effects is via positive allosteric modulation of the GABA-A receptor. This interaction increases chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability .

Biochemical Pathways Affected

The compound also influences several key signaling pathways:

  • Hypoxia Pathway
  • NF-κB Pathway
  • MAPK Pathway
  • Nrf2 Pathway

These pathways are crucial for cellular responses to stress and inflammation, indicating that this compound may have additional roles beyond sedation.

Pharmacokinetics

This compound displays rapid absorption characteristics similar to propofol. Upon intravenous administration, it reaches peak plasma concentrations quickly, typically within 40 seconds, leading to rapid onset of sedation .

Key Pharmacokinetic Parameters:

ParameterValue
Volume of Distribution60 L/kg
Protein Binding95-99%
Half-life (Distribution Phase)1.8-9.5 minutes
Clearance23 - 50 mL/kg/min

The compound is primarily metabolized in the liver through glucuronidation and hydroxylation processes .

Cellular Effects

Research indicates that this compound has significant effects on various cell types:

  • Neuronal Cells: Enhances inhibitory signaling leading to sedation.
  • Cancer Cells: Exhibits anti-tumor properties by modulating microRNAs and long non-coding RNAs, affecting tumor progression and drug resistance .

Case Studies

  • Sedation in Surgical Patients:
    A study demonstrated that patients receiving this compound experienced rapid sedation with a favorable safety profile compared to traditional propofol formulations .
  • Oncological Applications:
    In vitro studies showed that this compound could inhibit the proliferation of breast cancer cells by altering metabolic pathways associated with tumor growth .

Clinical Implications

While primarily used for sedation, the distinct properties of this compound suggest potential applications in oncology and neuroprotection due to its antioxidant effects and ability to modulate inflammatory responses. Its rapid onset and short duration make it suitable for outpatient procedures where quick recovery is essential.

Properties

IUPAC Name

4-amino-2,6-di(propan-2-yl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14;/h5-8,14H,13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJBRMGVYGSBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737690
Record name 4-Amino-2,6-di(propan-2-yl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100251-91-0
Record name 4-Amino-2,6-di(propan-2-yl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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